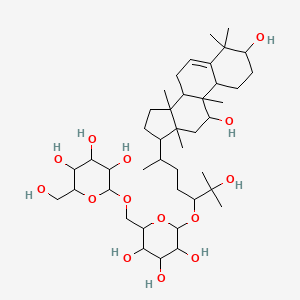

Mogroside IIA1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mogroside IIA1 Description

This compound is a component of the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. It is a type of cucurbitane glycoside, a family of compounds known for their sweet flavor and potential health benefits. This compound is a derivative of mogroside III, which can be transformed by human intestinal bacteria into mogroside II(A1) and the aglycone mogrol . This transformation is significant as it may influence the absorption and bioavailability of mogrosides in the human body.

Synthesis Analysis

The biosynthesis of mogrosides involves a series of enzymatic reactions starting from 2,3-oxidosqualene. Cucurbitadienol synthase (CbQ) is one of the key enzymes that catalyze the conversion of 2,3-oxidosqualene to cucurbitadienol, which is a precursor for various cucurbitane-type triterpenoid saponins, including mogrosides . Further modifications by cytochrome P450s and UDP glycosyltransferases (UGTs) lead to the formation of different mogrosides. Specifically, UGT74AC1 has been shown to glycosylate mogrol at the C-3 hydroxyl position to form mogroside IE .

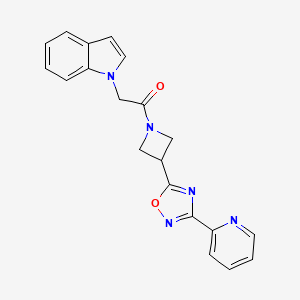

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated using various spectroscopic techniques. NMR studies have been particularly useful in determining the structure of mogrol and its glycosides, providing detailed information about the chemical shifts and the effects of substituent groups on these shifts . The structure-taste relationships of mogrosides have also been studied, revealing that the number and stereoconfiguration of glucose groups are key factors in determining the sweet or bitter taste of these compounds .

Chemical Reactions Analysis

This compound can undergo biotransformation through the action of human intestinal bacteria. This process involves deglycosylation at specific positions on the mogroside molecule, leading to the formation of secondary glycosides and aglycones . These transformations are important for understanding the metabolism and potential health effects of mogrosides after consumption.

Physical and Chemical Properties Analysis

The physical and chemical properties of mogrosides, including this compound, are influenced by their glycosidic structure. These properties are crucial for their function as sweeteners and their pharmacological activities. For instance, the enzymatic conversion of bitter mogroside IIE into a sweet triterpenoid saponin mixture demonstrates the ability to modify the taste properties of these compounds through structural changes . Additionally, the pharmacokinetic profiles of mogrosides have been studied in type 2 diabetic mellitus (T2DM) rats, showing differences in absorption and metabolism compared to normal rats .

科学的研究の応用

Antioxidant Activity and Safety

Mogroside IIA1, derived from Luo Han Guo fruit, has been studied for its antioxidant properties and safety. An enzymatic method was developed to convert bitter mogroside IIE into a sweet triterpenoid saponin mixture, including this compound. This mixture demonstrated favorable antioxidant characteristics and safety in initial evaluations, including radical scavenging ability and mice survival tests, suggesting its potential as a safe and beneficial antioxidant agent (Wang et al., 2014).

Metabolic and Pharmacokinetic Profiles

The pharmacokinetic behavior of this compound in type 2 diabetes mellitus (T2DM) rats has been characterized, providing insights into its pharmacological potential. The study indicated no significant differences in the pharmacokinetics of this compound between normal and T2DM rats, suggesting consistent metabolic processing in these conditions. This research is crucial for understanding the role of this compound in diabetes management (Zhang et al., 2021).

Bioengineering for Mogrosides Production

Efforts have been made to bioengineer plants like Nicotiana benthamiana and Arabidopsis thaliana to produce mogrosides, including this compound. This approach aims to address the limited natural production and the complexity of synthetic methods for mogrosides. Engineered plants produced significant amounts of various mogrosides, demonstrating a potential method for sustainable and economical production (Liao et al., 2022).

Biotransformation by Human Intestinal Bacteria

Research on the biotransformation of Mogroside III by human intestinal bacteria found that it is converted to Mogroside II(A1) and mogrol. This process involves deglycosylation at specific molecular sites. Understanding this biotransformation is crucial for evaluating the absorption and metabolic fate of this compound in the human intestine (Yang et al., 2007).

Therapeutic Potential in Pancreatitis

This compound has been studied for its potential therapeutic application in acute pancreatitis. It was found to inhibit digestive enzymes by suppressing the interleukin 9/interleukin 9 receptor signaling pathway in cell models and mice. This finding suggests that this compound might be effective in ameliorating acute pancreatitis through specific molecular pathways (Xiao et al., 2020).

作用機序

Target of Action

Mogroside IIA1, a triterpenoid glycoside, is a nonsugar sweetener derived from the fruits of Siraitia grosvenorii . It is known to exhibit antioxidant, antidiabetic, and anticancer activities It’s suggested that it may interact with no synthase .

Mode of Action

It is known that mogrosides, including this compound, exhibit antioxidant, antidiabetic, and anticancer activities . This suggests that this compound may interact with its targets to exert these effects. More research is needed to fully elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

It is suggested that the protective effects of mogrosides, including this compound, could be due to their antioxidant, antidiabetic, and anticancer activities These activities suggest that this compound may affect pathways related to oxidative stress, glucose metabolism, and cell proliferation

Pharmacokinetics

It is known that mogrosides, including this compound, are sweeter than sucrose . This suggests that this compound may have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

It is suggested that this compound exhibits antioxidant, antidiabetic, and anticancer activities This suggests that this compound may help to reduce oxidative stress, regulate glucose metabolism, and inhibit cell proliferation

Action Environment

It is known that mogrosides, including this compound, are derived from the fruits of siraitia grosvenorii . This suggests that the action of this compound may be influenced by factors such as the growth conditions of the Siraitia grosvenorii plant and the processing of its fruits. More research is needed to understand how environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

将来の方向性

Mogrol has emerged as an important therapeutic candidate with multiple potential pharmacological properties . Controlling the temperature and related catalytic conditions may activate UGT94-289-3 and promote the accumulation of sweet mogrosides . This provides an effective method for improving the quality of Siraitia grosvenorii fruits and the accumulation of sweet mogrosides, as well as a new economical, green, and efficient method for producing sweet mogrosides .

特性

IUPAC Name |

2-[[6-[6-(3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPTUAQJIALPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)

![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2554231.png)

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)

![N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2554234.png)

![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)